molecular formula C11H8F6O2 B14061045 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one

1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14061045
M. Wt: 286.17 g/mol
InChI Key: VTFHSTBTZLQCOH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The electron-withdrawing nature of these substituents enhances the compound’s stability and influences its reactivity, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

VTFHSTBTZLQCOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the preparation of the Grignard reagent by reacting trifluoromethoxy bromobenzene (241 g, 1.0 mol) with magnesium (25 g, 1.03 mol) in anhydrous tetrahydrofuran (THF) under iodine catalysis. After 3 hours at 38–45°C, the Grignard reagent is added dropwise to a solution of isobutyric acid derivative (e.g., isobutyryl chloride) in THF at 20 ± 2°C. Catalysts such as anhydrous LiCl, AlCl₃, or CuCl (0.05–0.08 mol per mole of isobutyric acid derivative) are critical for accelerating the reaction.

Post-reaction hydrolysis with saturated NH₄Cl and HCl, followed by extraction with toluene and drying with Na₂SO₄, yields the crude product. Vacuum distillation (89–91°C at 6.5 mmHg) affords the final ketone with 99.18% purity and a 69.1% yield. This method avoids toxic reagents like HF or BF₃, which were problematic in earlier approaches, and reduces reaction time from 20 hours to 3.5 hours.

Friedel-Crafts Acylation Approach

Prior to the Grignard method, Friedel-Crafts acylation was explored but faced significant limitations. In this route, trifluoromethoxy-substituted benzene reacts with isobutyryl chloride in the presence of Lewis acids like AlCl₃. However, the patent CN100500629C highlights that this method achieved only 60% yield with 70% purity after 20 hours of reaction time. Additionally, the use of HF and BF₃ in earlier iterations posed safety and corrosion challenges, making it unsuitable for industrial scaling.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the two primary methods:

Parameter Grignard Method Friedel-Crafts Radical Method
Yield 69.1% 60% ≤50%
Purity 99.18% 70% Not reported
Reaction Time 3.5 hours 20 hours 2 minutes (flow)
Catalyst LiCl/AlCl₃/CuCl AlCl₃ Organic photocatalyst
Toxic Reagents None HF/BF₃ None
Scalability Industrial Limited Lab-scale

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one ()
  • Structure : Differs in substituents (3-F vs. 3-OCF₃) and ketone position (propan-2-one vs. propan-1-one).
  • Properties :
    • Molecular weight: 220.16 g/mol
    • Density: 1.268 g/cm³ (predicted)
    • Boiling point: 198.4°C (predicted)
  • Comparison : The replacement of -OCF₃ with -F reduces steric bulk but maintains strong electron-withdrawing effects. The propan-2-one configuration may alter metabolic stability compared to propan-1-one derivatives .
1-[4-(Trifluoromethoxy)phenyl]propan-1-one Derivatives ()
  • Example : 1-[(3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-[4-(trifluoromethoxy)phenyl]propan-1-one.
  • Biological Activity : Exhibits potent inhibition of rat Autotaxin (IC₅₀ = 9.86 nM), highlighting the importance of the 4-OCF₃ substituent in enhancing binding affinity .

Halogen-Substituted Analogs ()

  • Examples :
    • 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (Similarity: 0.87).
    • 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (Similarity: 0.84).

Amino and Heterocyclic Derivatives ()

  • Example 1 : 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA 3-335).
    • Structure : Incorporates a piperazine ring and nitro group, enabling hydrogen bonding and redox activity.
    • Molecular Weight : 463.39 g/mol .
  • Example 2 : 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one.
    • Application : Rigid bicyclic structure may enhance target selectivity in drug design .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
1-(3-Fluoro-5-CF₃-phenyl)propan-2-one C₁₀H₈F₄O 220.16 3-F, 5-CF₃ 198.4 (predicted) 1.268 (predicted)
1-(4-OCF₃-phenyl)propan-1-one (Autotaxin inhibitor) C₁₇H₁₉F₃N₂O₃ 356.34 4-OCF₃, pyrrolo-pyrrole N/A N/A
BIA 3-335 () C₂₀H₂₀F₃N₃O₅ 463.39 3,4-dihydroxy-5-nitro, piperazine N/A N/A

Key Research Findings

  • Substituent Position : The 3-OCF₃/5-CF₃ substitution pattern in the target compound likely enhances metabolic stability compared to halogenated analogs (e.g., 3-Br in ) due to reduced susceptibility to enzymatic degradation .
  • Biological Relevance: Compounds with trifluoromethoxy groups (e.g., ) exhibit nanomolar inhibitory activity, suggesting the target compound could have high potency in enzyme inhibition .
  • Synthetic Challenges: The synthesis of trifluoromethoxy-substituted arylpropanones may require specialized reagents (e.g., ACE-Cl in ), increasing complexity compared to fluoro or bromo derivatives .

Biological Activity

1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one, also known as a trifluoromethyl-substituted compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethoxy group and a trifluoromethyl group on a phenyl ring, contributing to its lipophilicity, stability, and ability to interact with various biological targets.

  • Molecular Formula : C11H8F6O2
  • Molecular Weight : 286.17 g/mol
  • CAS Number : 1804070-80-1

The presence of trifluorinated groups enhances the compound's chemical reactivity and bioavailability. These properties are essential for the compound's interaction with biological systems.

The biological activity of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is primarily attributed to its ability to penetrate biological membranes effectively. This penetration is facilitated by the lipophilic nature of the trifluoromethoxy groups, which may modulate enzyme activities and influence metabolic pathways. Preliminary studies indicate potential applications in therapeutic areas, particularly as intermediates in synthesizing pharmacologically active compounds .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various trifluorinated compounds, including those similar to 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one. These studies suggest that such compounds exhibit significant antibacterial and antifungal activities. For instance, a study reported that structurally related trifluorinated chalcones demonstrated promising antimicrobial effects against various pathogens .

Enzyme Inhibition

Research has shown that compounds containing trifluoromethyl groups can enhance their potency in inhibiting specific enzymes. For example, the incorporation of trifluoro groups has been linked to increased inhibition of reverse transcriptase enzymes, which are vital in viral replication processes . The mechanism often involves enhanced interactions with active sites due to the electron-withdrawing nature of the fluorine atoms.

Study on Trifluorinated Compounds

In a comparative study focusing on trifluorinated compounds, several derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications at specific positions on the phenyl ring significantly affected their antibacterial efficacy and enzyme inhibition capabilities. The study emphasized the importance of structural variations in influencing biological outcomes .

Fragment-Based Screening

Another notable research effort involved fragment-based screening techniques to identify potential protein targets for small molecules like 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one. This approach revealed numerous protein interactions, highlighting the compound's versatility as a lead structure for drug development .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReference
AntimicrobialSignificant activity against various pathogens
Enzyme InhibitionEnhanced inhibition of reverse transcriptase
Protein TargetingBroad range of protein interactions identified

Q & A

Q. What are optimized synthetic routes for 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

A common approach involves Friedel-Crafts acylation, where a trifluoromethoxy/trifluoromethyl-substituted benzene derivative reacts with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Solvent choice (e.g., dichloroethane) and temperature control (reflux at 80–100°C) are critical for regioselectivity. Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients, achieving >90% purity . Variations using microwave-assisted synthesis may reduce reaction time but require careful optimization to avoid decomposition of fluorinated groups .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : ¹⁹F NMR is essential for resolving trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) signals, which appear as distinct singlets at δ -55 to -58 ppm and -63 to -67 ppm, respectively. ¹H NMR confirms the propan-1-one backbone (e.g., ketone-adjacent methylene protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical [M+H]⁺ = 318.0426), while fragmentation patterns help identify fluorinated aromatic ring stability .
  • X-ray Crystallography : Used to resolve ambiguities in substituent positioning, particularly for steric effects caused by trifluoromethoxy/trifluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of -OCF₃ and -CF₃ groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, these groups enhance stability in radical or nucleophilic aromatic substitution reactions. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and elevated temperatures (70–80°C) to overcome electron deficiency. Computational studies (DFT) show that -OCF₃ exerts a stronger deactivating effect than -CF₃, impacting regioselectivity in multi-step syntheses .

Q. What strategies mitigate challenges in analyzing metabolic stability of this compound in biological systems?

  • In vitro assays : Liver microsome studies (human/rat) with LC-MS/MS detect hydroxylation at the propanone backbone or demethylation of -OCF₃. Fluorine-specific detection (¹⁹F NMR) enhances sensitivity for low-abundance metabolites .
  • Isotopic labeling : ¹³C-labeled propanone facilitates tracking of ketone reduction pathways.
  • Computational modeling : QSAR models predict metabolic soft spots, highlighting susceptibility to CYP450-mediated oxidation at the α-carbon of the ketone group .

Q. How does the compound interact with mitochondrial targets, and what experimental models validate its inhibitory effects?

Structural analogs in mitochondrial Complex II/IV inhibition studies (e.g., cyflumetofen derivatives) suggest that the trifluoromethyl group enhances binding to ubiquinone sites via hydrophobic interactions. Validation methods include:

  • Oxygen consumption assays in isolated mitochondria using Seahorse XF analyzers.
  • Fluorescence polarization to measure displacement of labeled inhibitors (e.g., atovaquone) .
    Contradictory data may arise from off-target effects on ROS generation, necessitating ROS-specific probes (e.g., MitoSOX) for clarification .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile polar aprotic vs. nonpolar solvent compatibility?

Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in hexane (<1 mg/mL). This reflects the compound’s amphiphilic nature due to polar ketone and nonpolar fluorinated groups. For in vitro assays, pre-dissolution in DMSO followed by dilution in PBS (≤0.1% DMSO) is recommended. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers .

Methodological Best Practices

Q. What computational tools predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • SwissADME : Predicts high BBB permeability (due to logP ~3.2) but low aqueous solubility (LogS = -4.1), aligning with fluorinated analogs.
  • Molecular docking (AutoDock Vina) : Models interactions with P-glycoprotein efflux pumps, which may limit CNS availability despite favorable logP .

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC-UV (220 nm).
  • Kinetic analysis : Arrhenius plots determine activation energy for hydrolysis of the trifluoromethoxy group, which is stable below pH 7 but degrades rapidly at pH >10 .

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